4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one
Description
4-Benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative featuring a benzoyl group at position 4, a 2-(dimethylamino)ethyl substituent at position 1, and a 3-propoxyphenyl group at position 5. The compound’s structure is characterized by:
- Dimethylaminoethyl chain: Improves solubility via protonation under physiological conditions.
- 3-Propoxyphenyl group: Introduces steric bulk and modulates electronic properties due to the ether linkage.
Properties
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-4-15-30-19-12-8-11-18(16-19)21-20(22(27)17-9-6-5-7-10-17)23(28)24(29)26(21)14-13-25(2)3/h5-12,16,21,27H,4,13-15H2,1-3H3/b22-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWYBPJDGUBGAV-LSDHQDQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC(=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anti-HIV agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C25H30N2O5
- Molecular Weight : 442.52 g/mol
- CAS Number : 231946-72-8
The compound belongs to a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the treatment of HIV. NNRTIs work by binding to the reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA, which is essential for viral replication.
Structure-Activity Relationship (SAR)
Research has shown that modifications in the chemical structure can significantly affect the biological activity of pyrrolidinone derivatives. The following table summarizes key structural features and their impact on activity:
| Structural Feature | Modification Type | Impact on Activity |
|---|---|---|
| Benzoyl group | Substitution | Enhances binding affinity |
| Dimethylaminoethyl side chain | Chain length variation | Affects solubility and cellular uptake |
| Hydroxy group at position 3 | Hydroxylation | Increases potency against HIV strains |
| Propoxyphenyl substituent | Aromatic substitution | Modulates selectivity and efficacy |
Biological Activity Data
In vitro studies have demonstrated that this compound exhibits potent anti-HIV activity. Key findings include:
- IC50 Values : The compound showed IC50 values in the nanomolar range against wild-type HIV-1 strains.
- Mutant Strain Efficacy : It remained effective against several common mutant strains, including those with resistance mutations such as Y181C and Y188L, with IC50 values below 1 µM .
Case Studies
-
Study on Anti-HIV Activity :
- A study conducted by researchers evaluated various analogues of the compound, revealing that certain modifications led to enhanced potency against both wild-type and resistant strains of HIV. Compounds derived from this series demonstrated superior inhibition profiles compared to established NNRTIs like nevirapine .
- Toxicological Assessment :
Comparison with Similar Compounds
Research Findings and Implications
- Solubility vs. Potency Balance: The target compound’s dimethylaminoethyl group likely optimizes solubility without compromising activity, a critical factor in drug development .
- Metabolic Stability : Fluorinated and methoxy-substituted analogs (e.g., ) may resist oxidative metabolism, extending half-life .
- Synthetic Feasibility : and describe synthetic routes for analogs with trifluoromethoxy and chlorobenzoyl groups, demonstrating the versatility of the pyrrolone scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
